N-Formyl-L-phenylalanine N-Formyl-L-phenylalanine N-formyl-L-phenylalanine is an N-acyl-L-phenylalanine that is L-phenylalanine in which one of the hydrogens of the amino group has been replaced by a formyl group. It is a conjugate acid of a N-formyl-L-phenylalaninate.
Brand Name: Vulcanchem
CAS No.: 13200-85-6
VCID: VC21536850
InChI: InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC=O
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol

N-Formyl-L-phenylalanine

CAS No.: 13200-85-6

VCID: VC21536850

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

N-Formyl-L-phenylalanine - 13200-85-6

Description

N-Formyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine, where a formyl group replaces one of the hydrogen atoms on the amino group. This modification results in a compound with unique chemical and biological properties, making it valuable in various research applications.

Applications of N-Formyl-L-phenylalanine

N-Formyl-L-phenylalanine is utilized in several areas of research and development:

Peptide Synthesis

It serves as a building block in the synthesis of peptides, allowing researchers to create custom peptides for various applications in drug development and biochemistry .

Drug Development

Its unique structure makes it valuable in developing new pharmaceuticals, particularly in targeting specific biological pathways, enhancing efficacy, and reducing side effects .

Protein Engineering

It is used in modifying proteins to study their functions or improve their stability, which is crucial in biotechnology and therapeutic applications .

Biochemical Research

Researchers utilize it to investigate enzyme mechanisms and interactions, providing insights into metabolic pathways and potential therapeutic targets .

Cosmetic Formulations

The compound can be incorporated into cosmetic products for its potential benefits in skin health, making it appealing to the beauty industry focused on innovative ingredients .

Comparison with Other Formylated Compounds

Other formylated compounds, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), have been studied extensively for their roles in immune response modulation. fMLP is known to influence neutrophil activity and has shown both pro-inflammatory and anti-inflammatory effects under different conditions .

CAS No. 13200-85-6
Product Name N-Formyl-L-phenylalanine
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
IUPAC Name (2S)-2-formamido-3-phenylpropanoic acid
Standard InChI InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m0/s1
Standard InChIKey NSTPXGARCQOSAU-VIFPVBQESA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)O)NC=O
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC=O
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC=O
Synonyms N-Formyl-L-phenylalanine;13200-85-6;Formyl-L-phenylalanine;L-Phenylalanine,N-formyl-;NSTPXGARCQOSAU-VIFPVBQESA-N;SBB063854;(S)-2-Formamido-3-phenylpropanoicacid;(2S)-2-formamido-3-phenylpropanoicacid;N-Formyl-3-phenyl-L-alanine;N-Formylphenylalanine;N-Formyl-Phenylalanine;AC1LFSNR;AC1Q5QTN;SCHEMBL697901;CTK4B7653;MolPort-006-120-165;ANW-19403;AR-1K7050;ZINC82056149;AKOS010366496;AJ-18039;AK-57751;KB-58280;DB-042081;TC-108148
Reference Kawakami et al. Diverse backbone-cyclized peptides via codon reprogramming. Nature Chemical Biology, doi: 10.1038/nchembio.259, published online 25 October 2009 http://www.nature.com/naturechemicalbiology
PubChem Compound 759256
Last Modified Aug 15 2023

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